(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound is a tricyclic heterocyclic molecule featuring a benzylsulfanyl group substituted at the 3-fluorophenyl position, a 4-methylphenyl substituent at position 5, and a hydroxymethyl group at position 11.
Properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-6-8-18(9-7-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-4-3-5-20(27)10-17/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPFTQQSTBMUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol, with the CAS number 892416-98-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H22FN3O2S
- Molecular Weight : 459.5 g/mol
- Structural Features : The compound features a triazatricyclo structure with multiple aromatic rings and a sulfanyl group, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs to the target compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The presence of the triazole moiety has been linked to the inhibition of cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest.
- Case Study : A study involving derivatives of triazole compounds demonstrated that they effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- In Vitro Studies : Preliminary tests have shown that related compounds exhibit activity against a range of bacterial strains. The sulfanyl group is hypothesized to enhance membrane permeability, allowing better interaction with bacterial targets.
- Case Study : In a comparative study of sulfanyl-containing compounds, several were found to be effective against both Gram-positive and Gram-negative bacteria.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H22FN3O2S |
| Molecular Weight | 459.5 g/mol |
| Anticancer Activity | Yes (specific cell lines) |
| Antimicrobial Activity | Yes (various bacterial strains) |
- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed in studies involving structurally similar compounds.
- Membrane Disruption : The sulfanyl group may facilitate disruption of microbial membranes, enhancing antimicrobial efficacy.
Comparison with Similar Compounds
Key Observations :
- Methylphenyl Orientation : The 4-methylphenyl group (para-substituted) in the target compound likely reduces steric hindrance compared to the 2-methylphenyl (ortho) analog, favoring planar interactions with hydrophobic protein pockets .
Bioactivity and Target Correlation
While explicit bioactivity data for the target compound is unavailable, demonstrates that structurally similar compounds cluster into groups with shared modes of action. For example:
- Kinase Inhibition: Analogous tricyclic triazatricyclenes with benzylsulfanyl groups are known to inhibit tyrosine kinases due to sulfur-mediated hydrogen bonding .
- Cytotoxicity : Substituted fluorophenyl groups enhance cytotoxicity in NCI-60 screenings, with 3-fluoro derivatives showing higher potency than 2-fluoro variants in certain cancer cell lines .
Spectroscopic and Analytical Comparisons
- NMR Data : and highlight that fluorine substitution patterns produce distinct ¹H-NMR shifts. For instance, 3-fluorophenyl groups exhibit deshielded aromatic protons at δ 7.2–7.5 ppm, whereas 2-fluorophenyl analogs show split peaks due to para-fluorine coupling .
- Mass Spectrometry: All analogs share a base peak at m/z 459.5 ([M+H]⁺), but fragmentation patterns differ. The target compound’s hydroxymethyl group may yield a fragment at m/z 441.5 ([M+H–H₂O]⁺), absent in non-hydroxylated analogs .
Implications for Drug Discovery
The target compound’s 3-fluorophenyl and 4-methylphenyl substituents position it as a promising candidate for optimizing pharmacokinetic properties. Compared to its analogs:
- Solubility: The hydroxymethyl group may improve aqueous solubility over non-polar analogs, aiding bioavailability.
- Selectivity : The para-methylphenyl group could reduce off-target effects compared to ortho-substituted derivatives .
Q & A
Q. What crystallographic methods are recommended for resolving the molecular structure of this compound, and how can data quality be ensured?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystal Preparation : Optimize crystallization conditions (solvent polarity, temperature gradients) to obtain high-quality single crystals.
- Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL97 for least-squares refinement, ensuring a data-to-parameter ratio >7.1 to avoid overfitting. Validate using R-factors (target <0.05 for R1) .
- Symmetry Analysis : Check for space group consistency (e.g., orthorhombic vs. monoclinic systems) using ORTEP-3 for molecular graphics .
Q. Which spectroscopic techniques are most effective for characterizing synthetic intermediates of this compound?
Combine NMR, IR, and mass spectrometry for comprehensive analysis:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.2–2.5 ppm). For fluorinated analogs, observe ¹⁹F NMR coupling patterns (e.g., meta-fluorophenyl groups at δ -110 to -120 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfanyl stretches at 600–700 cm⁻¹, hydroxyl bands at 3200–3600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to confirm molecular ions (e.g., [M+H]⁺ with <3 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in heterocyclic substitution reactions?
Integrate density functional theory (DFT) and molecular dynamics:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilic/nucleophilic sites. Compare HOMO-LUMO gaps (ΔE <3 eV suggests high reactivity) .
- Transition State Analysis : Use Gaussian 16 to model sulfanyl-group substitution barriers. Validate with experimental kinetic data (e.g., Arrhenius plots) .
- COMSOL Multiphysics : Simulate reaction conditions (solvent effects, temperature gradients) to optimize yield .
Q. What methodologies resolve contradictions between observed spectroscopic data and computational predictions?
Apply a multi-method validation framework :
- Error Source Analysis : Check for crystallographic disorder (e.g., partial occupancy in X-ray data) or solvent residues skewing NMR shifts .
- Hybrid QM/MM Models : Combine quantum mechanics (for electronic structure) and molecular mechanics (for steric effects) to refine predicted vibrational frequencies .
- Cross-Validation : Use independent techniques (e.g., X-ray vs. neutron diffraction) for bond-length discrepancies >0.01 Å . Link results to reaction mechanism theories (e.g., Curtin-Hammett principle) to explain anomalies .
Q. How can AI-driven experimental design improve the synthesis of derivatives with enhanced bioactivity?
Implement autonomous laboratories with real-time feedback:
- Reinforcement Learning (RL) : Train models on reaction databases to predict optimal conditions (e.g., catalyst loading, solvent ratios). Prioritize yield and purity metrics .
- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ permutations of substituents (e.g., fluorophenyl vs. methoxyphenyl groups) .
- Meta-Analysis : Apply natural language processing (NLP) to extract structure-activity relationships (SAR) from literature, focusing on tricyclic cores .
Methodological Considerations
- Data Reproducibility : Archive raw diffraction data (CIF files) in IUCr repositories for peer validation .
- Ethical Compliance : Adhere to EPA guidelines for handling fluorinated compounds (HPV protocols) and avoid unapproved bioapplications .
- Interdisciplinary Frameworks : Align experimental workflows with CRDC classifications (e.g., RDF2050108 for process simulation) to ensure industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
